molecular formula C14H19NO B13607246 3-((2,3-Dihydro-1h-inden-5-yl)methyl)pyrrolidin-3-ol

3-((2,3-Dihydro-1h-inden-5-yl)methyl)pyrrolidin-3-ol

Cat. No.: B13607246
M. Wt: 217.31 g/mol
InChI Key: WGNAERZYMKNGIX-UHFFFAOYSA-N
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Description

3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring attached to an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrrolidines.

Scientific Research Applications

3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific interactions depend on the compound’s structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol is unique due to its combination of the indane and pyrrolidine moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C14H19NO/c16-14(6-7-15-10-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,15-16H,1-3,6-7,9-10H2

InChI Key

WGNAERZYMKNGIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC3(CCNC3)O

Origin of Product

United States

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